molecular formula C20H19N3 B11926382 (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine

(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine

Cat. No.: B11926382
M. Wt: 301.4 g/mol
InChI Key: IPXKRUCFNUYSKI-JCMHNJIXSA-N
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Description

(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine (CAS: 237402-29-8) is a hydrazone derivative featuring a pyridine core substituted with a dibenzylhydrazone group at the 2-position. Its molecular formula is C20H19N3, with a molecular weight of 301.38 g/mol . The compound’s structure includes a planar pyridine ring conjugated with a hydrazone moiety (–N=N–), which adopts an (E)-configuration. This geometry facilitates hydrogen bonding and π-π stacking interactions, as observed in related crystal structures .

Properties

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-[(Z)-pyridin-2-ylmethylideneamino]methanamine

InChI

InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15-

InChI Key

IPXKRUCFNUYSKI-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Solvent and Catalytic Effects

Comparative studies suggest that ethanol yields higher product purity (≥95%) than methanol due to better solubility of intermediates. However, chlorinated solvents like carbon tetrachloride (CCl₄) have been explored for analogous hydrazone syntheses, albeit with trade-offs in environmental safety. Catalysts such as acetic acid (0.1–1.0 mol%) can protonate the hydrazine, enhancing nucleophilicity and reducing reaction time by 20–30%.

Temperature and Time Dependence

Reflux at 80°C for 12–24 hours achieves yields of 70–85%. Prolonged heating (>24 hours) risks decomposition, while temperatures below 60°C result in incomplete conversion (<50%).

Workup and Purification

Post-reaction, the crude product is cooled to room temperature, filtered, and washed with saturated NaHCO₃ to neutralize residual acid. Column chromatography using petroleum ether/ethyl acetate (60:1) as the eluent effectively isolates the target compound with ≥90% purity.

Table 1: Comparative Synthesis Conditions and Yields

SolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
Ethanol80247895
CCl₄80248590
Methanol70186588

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, 1H, pyridine-H), 7.75–7.20 (m, 12H, aromatic-H), 4.35 (s, 4H, N-CH₂-Ph).

  • IR (KBr): ν 1635 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (pyridine ring), 3050 cm⁻¹ (C-H aromatic).

  • Mass Spec : m/z 301.39 [M+H]⁺, consistent with the molecular formula C₂₀H₁₉N₃.

Crystallographic Studies

Single-crystal X-ray diffraction of related hydrazone complexes confirms the E-configuration about the C=N bond and the distorted octahedral geometry around metal centers when used as ligands.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Coordination complexes : Acts as a bidentate ligand for transition metals (e.g., Ba(II), Cu(II)) in catalytic systems.

  • Pharmaceutical intermediates : Modifications at the hydrazone moiety yield analogs with enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine oxide, while reduction could produce N,N-dibenzylhydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies on pyridine analogs have shown that they can induce apoptosis in cancer cells and inhibit tumor growth in various models. The specific compound (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine may have similar mechanisms due to its structural resemblance to known anticancer agents.

  • Case Study : A study evaluating the efficacy of pyridine derivatives found that compounds with hydrazone functionalities demonstrated enhanced activity against cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

Inhibition of Enzymatic Activity
Pyridine derivatives have been investigated for their ability to inhibit various enzymes implicated in disease pathways. The hydrazone moiety in this compound may enhance binding affinity to target enzymes.

  • Example : Inhibitors of human dihydroorotate dehydrogenase (DHODH) have shown promise in treating autoimmune diseases and certain cancers. Similar compounds with pyridine scaffolds have been documented to exhibit inhibitory effects on DHODH, indicating a potential application for this compound in this context .

Agricultural Applications

Pesticide Development
The synthesis of new agrochemicals is vital for sustainable agriculture. Pyridine derivatives are often used as intermediates in the production of herbicides and insecticides. The unique properties of this compound could be leveraged to develop novel agricultural chemicals.

  • Research Insight : Compounds similar to this hydrazone-pyridine structure have been utilized as precursors for developing effective pesticides due to their ability to disrupt biological processes in pests .

Material Science

Polymer Chemistry
The incorporation of pyridine-based compounds into polymer matrices can enhance the material properties such as thermal stability and electrical conductivity. The functional groups present in this compound may facilitate interactions within polymer systems.

  • Application Example : Research has shown that modifying polymers with pyridine derivatives can improve their mechanical properties and increase their applicability in electronic devices .

Data Tables

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits tumor growth
Agricultural ChemistryPesticide developmentEffective against pests; disrupts biological processes
Material SciencePolymer enhancementImproves thermal stability; enhances conductivity

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine involves its ability to coordinate with metal ions through the nitrogen atoms in the hydrazone and pyridine moieties. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .

Comparison with Similar Compounds

Benzoic Acid–2-{(E)-[(E)-2-(2-Pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine (2/1)

  • Structure : A co-crystal combining benzoic acid with a pyridine hydrazone derivative.
  • Key Features: Forms non-planar trimeric polymers via O–H⋯N and C–H⋯O interactions . Layered packing along the c-axis, with alternating benzoic acid and pyridine hydrazone layers .
  • Comparison :
    • Unlike the target compound, this co-crystal lacks benzyl groups, reducing steric hindrance and altering intermolecular interactions.
    • Both compounds exhibit planar pyridine-hydrazone cores but differ in supramolecular assembly due to substituent effects .

2-(4-Chlorophenyl)acetic Acid–Pyridine Hydrazone Co-crystal

  • Structure : Combines 2-(4-chlorophenyl)acetic acid with a pyridine hydrazone moiety .
  • Key Features :
    • Orthorhombic crystal system (Pca21) with Z = 4 .
    • Forms dimeric polymers via O–H⋯N hydrogen bonds and C–H⋯O contacts .
  • Comparison :
    • The chlorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating benzyl groups in the target compound.
    • Both compounds demonstrate hydrogen-bond-directed assembly, but steric bulk from benzyl groups in the target compound may reduce packing efficiency .

SIB-1893 [(E)-2-Methyl-6-(2-Phenylethenyl)pyridine]

  • Structure: A pyridine derivative with a phenylethenyl substituent, acting as a noncompetitive mGluR5 antagonist .
  • Key Features :
    • Inhibits glutamate-induced Ca²⁺ responses (IC₅₀ = 0.29 µM) with selectivity over mGluR1 (IC₅₀ > 100 µM) .
    • Exhibits neuroprotective effects in traumatic brain injury models .
  • Comparison :
    • Unlike the target compound, SIB-1893 lacks a hydrazone group but shares a pyridine core.
    • The phenylethenyl group enables π-π stacking, while the hydrazone in the target compound may enhance metal chelation .

2-(2-Aminoethyl)pyridine

  • Structure: Pyridine with an aminoethyl side chain .
  • Key Features :
    • Used in research for ligand synthesis and coordination chemistry.
    • High solubility in polar solvents due to the amine group.
  • Comparison: The aminoethyl group provides a flexible binding site, contrasting with the rigid hydrazone in the target compound. Both compounds are pyridine derivatives but differ in functional group reactivity and applications .

Structural and Functional Analysis

Crystallographic Properties

Compound Crystal System Space Group Key Interactions Reference
Target Compound Not reported Likely N–H⋯O/C–H⋯π
Benzoic Acid Co-crystal Triclinic P1 O–H⋯N , C–H⋯O
2-(4-Chlorophenyl) Co-crystal Orthorhombic Pca21 O–H⋯N , C–H⋯O
  • The target compound’s benzyl groups likely hinder close packing compared to simpler co-crystals .

Biological Activity

(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.

Overview of Pyridine Derivatives

Pyridine and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory properties. The presence of a pyridine nucleus often enhances the therapeutic potential of compounds, particularly when combined with other functional groups or heterocycles . The compound , this compound, is a hydrazone derivative that may exhibit similar or enhanced biological activities due to the structural modifications provided by the dibenzylhydrazone moiety.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between pyridine derivatives and hydrazones. Such reactions can be optimized using various methods including continuous flow synthesis techniques which have been shown to improve yields and reduce reaction times .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing the pyridine nucleus have been reported to show activity against Staphylococcus aureus, Escherichia coli, and Candida albicans . The specific activity of this compound against these pathogens remains to be thoroughly investigated; however, the structural features suggest potential efficacy.

Antiviral Properties

In light of the COVID-19 pandemic, there has been an increased focus on finding new antiviral agents. Pyridine derivatives have been highlighted for their potential as antiviral agents due to their ability to interact with viral proteins . The specific antiviral activity of this compound has not been explicitly documented in existing literature but warrants further exploration.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of pyridine derivatives have been studied in various cancer cell lines. For example, some analogs have shown promising results in inhibiting tumor growth through mechanisms that may involve apoptosis induction or cell cycle arrest . The investigation into this compound's cytotoxicity could provide insights into its potential as an antitumor agent.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyridine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that certain pyridine compounds exhibited minimum inhibitory concentrations (MICs) against a range of bacteria and fungi. This suggests that modifications to the pyridine structure can enhance antimicrobial properties .
  • Antiviral Activity : Research focusing on pyridine derivatives during the COVID-19 pandemic identified several compounds with potential antiviral properties against SARS-CoV-2. These findings indicate that further exploration of similar structures could yield effective antiviral agents .
  • Cytotoxic Studies : A thesis on pyridine sulfones indicated enhanced biological activity through structural modifications compared to their parent compounds. This highlights the importance of molecular design in developing effective therapeutic agents .

Data Tables

Activity Type Compound Target Pathogen Activity Level
AntimicrobialPyridine DerivativeStaphylococcus aureusSignificant
AntiviralPyridine DerivativeSARS-CoV-2Potential
CytotoxicPyridine DerivativeCancer Cell LinesPromising

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine?

  • Methodology : The compound can be synthesized via condensation of 2-pyridinecarboxaldehyde with 2,2-dibenzylhydrazine in ethanol under reflux (3–6 hours). Purification involves recrystallization from ethanol or column chromatography. Key parameters include stoichiometric control (1:1 molar ratio) and pH adjustment to favor hydrazone formation .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use a combination of:

  • NMR : Analyze chemical shifts for imine protons (δ 8.2–8.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) to confirm regiochemistry.
  • IR : Identify characteristic C=N stretching vibrations (~1600 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • X-ray crystallography : Resolve the (E)-configuration of the hydrazone moiety and dihedral angles between the pyridine and benzyl groups (e.g., using ORTEP-3 for visualization) .

Q. What safety precautions are required when handling this compound?

  • Methodology : Follow protocols for hydrazine derivatives:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.
  • Store in inert atmospheres (N₂/Ar) to prevent oxidation.
  • Dispose of waste via approved protocols for nitrogen-containing organics .

Advanced Research Questions

Q. How does the compound behave in coordination chemistry, and what metal complexes can it form?

  • Methodology : The hydrazone acts as a tridentate ligand via pyridine-N, imine-N, and hydrazine-N atoms. Synthesize complexes by reacting with transition metals (e.g., Co(II), Cu(II)) in ethanol under reflux. Characterize using:

  • Magnetic susceptibility and EPR to assess geometry (e.g., octahedral vs. square planar).
  • TGA to study thermal stability of the metal-ligand bond .

Q. What supramolecular interactions dominate its crystalline packing?

  • Methodology : Analyze single-crystal X-ray data to identify:

  • Hydrogen bonds : O–H⋯N interactions between carboxylic acids and pyridine-N in co-crystals (bond lengths ~2.6–2.8 Å).
  • C–H⋯π interactions : Between benzyl groups and pyridine rings (distance ~3.5 Å).
  • π-π stacking : Offset stacking of aromatic rings (dihedral angles <10°) .

Q. How can tautomerism in the hydrazone moiety be resolved experimentally?

  • Methodology :

  • X-ray crystallography : Directly observe the (E)-configuration via bond lengths (C=N ~1.28 Å) and torsion angles.
  • Dynamic NMR : Monitor temperature-dependent shifts to detect keto-enol tautomerism in solution.
  • DFT calculations : Compare energy minima for (E) vs. (Z) isomers .

Q. What strategies reconcile contradictory spectral data in substituted derivatives?

  • Methodology : For fluorinated analogs (e.g., 4,6-difluoro derivatives):

  • DEPT-135 NMR : Resolve overlapping signals from electronegative substituents.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks despite halogen-induced fragmentation.
  • Solvatochromism studies : Address solvent-dependent UV-Vis shifts caused by electron-withdrawing groups .

Q. How do computational methods predict its electronic properties?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G**):

  • Map HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~4.5 eV for charge-transfer interactions).
  • Simulate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Validate with experimental UV-Vis and cyclic voltammetry data .

Key Research Gaps

  • Biological Activity : Limited data on antifungal/antibacterial potential compared to fluorinated analogs .
  • Solvent Effects : Systematic studies on solvatochromism and coordination solvent lability are needed.
  • Industrial Catalysis : Potential as a ligand in asymmetric catalysis remains unexplored.

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